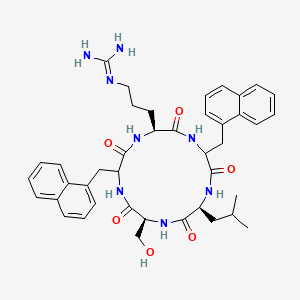![molecular formula C33H38N8O5 B12377396 N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide involves multiple steps. The process typically starts with the preparation of the core pyrimido[4,5-d]pyrimidine structure, followed by the introduction of the 3,5-dimethoxyphenyl group and the prop-2-enoylpiperazin-1-yl group. The final step involves the coupling of the amino group with the prop-2-enamide moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst, and maintaining the reaction temperature and time to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Propiedades
Fórmula molecular |
C33H38N8O5 |
|---|---|
Peso molecular |
626.7 g/mol |
Nombre IUPAC |
N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C33H38N8O5/c1-5-29(42)35-27-10-7-8-11-28(27)36-32-34-21-23-22-41(24-18-25(45-3)20-26(19-24)46-4)33(44)40(31(23)37-32)13-9-12-38-14-16-39(17-15-38)30(43)6-2/h5-8,10-11,18-21H,1-2,9,12-17,22H2,3-4H3,(H,35,42)(H,34,36,37) |
Clave InChI |
ROJGUOQTMJJWMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)N2CC3=CN=C(N=C3N(C2=O)CCCN4CCN(CC4)C(=O)C=C)NC5=CC=CC=C5NC(=O)C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)




![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)


![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)




